molecular formula C14H21NO2 B1596220 N-(3,4-dimethoxybenzyl)cyclopentanamine CAS No. 356091-42-4

N-(3,4-dimethoxybenzyl)cyclopentanamine

Cat. No. B1596220
M. Wt: 235.32 g/mol
InChI Key: MQPREDSGRRLUDP-UHFFFAOYSA-N
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Description

“N-(3,4-dimethoxybenzyl)cyclopentanamine” is a chemical compound . It has a CAS number of 356091-42-4 .


Molecular Structure Analysis

The molecular formula of “N-(3,4-dimethoxybenzyl)cyclopentanamine” is C14H21NO2 . The InChI code for this compound is 1S/C14H21NO2/c1-16-13-9-5-6-11(14(13)17-2)10-15-12-7-3-4-8-12;/h5-6,9,12,15H,3-4,7-8,10H2,1-2H3 .


Chemical Reactions Analysis

The 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .

Scientific Research Applications

Peripheral Dopamine Blocking Agent

One study discusses the synthesis and application of a compound, 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, highlighting its role as an effective peripheral dopamine blocking agent. This compound was synthesized through a series of chemical reactions, starting with an aldol condensation, followed by catalytic reduction, to yield an amine hydrochloride that antagonizes the hypotensive effect of dopamine in canine models (Jarboe et al., 1978).

Analytical Characterization of Designer Drugs

Another study provides an analytical characterization of four new ortho-methoxybenzylated amphetamine-type designer drugs, including compounds with dimethoxyamphetamine structures. This research was driven by the seizure of these compounds by German customs authorities, marking their first detection in Germany. The study offers mass spectrometric (MS), infrared (IR) spectroscopic, and nuclear magnetic resonance (NMR) spectroscopic data for these compounds, contributing valuable analytical information for forensic and toxicological assessments (Westphal et al., 2016).

Investigation into NBOMe Compounds

Research into the NBOMe class of compounds, which includes N-(3,4-dimethoxybenzyl)cyclopentanamine related structures, has identified severe clinical toxicities associated with their recreational use. These compounds are potent serotonin 5-HT2A receptor agonists leading to hallucinogenic effects. A study focusing on the metabolism of these substances in human liver microsomes and in animal models aims to elucidate their pharmacokinetic profiles, potentially guiding clinical treatment for intoxications and informing regulatory actions (Nielsen et al., 2017).

Future Directions

The 3,4-dimethoxybenzyl group has been introduced as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This could be a potential area of research for the future. Further studies are needed to understand the synthesis, mechanism of action, and properties of “N-(3,4-dimethoxybenzyl)cyclopentanamine”.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-16-13-8-7-11(9-14(13)17-2)10-15-12-5-3-4-6-12/h7-9,12,15H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPREDSGRRLUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354521
Record name N-(3,4-dimethoxybenzyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxybenzyl)cyclopentanamine

CAS RN

356091-42-4
Record name N-(3,4-dimethoxybenzyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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